molecular formula C12H12BrN3OS B4179665 4-bromo-5-ethyl-N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide

4-bromo-5-ethyl-N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide

Cat. No.: B4179665
M. Wt: 326.21 g/mol
InChI Key: GOMJJBHJTRSDQU-UHFFFAOYSA-N
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Description

4-bromo-5-ethyl-N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-ethyl-N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide typically involves the following steps:

    Ethylation: The addition of an ethyl group at the 5-position of the thiophene ring.

    Amidation: The formation of the carboxamide group by reacting the carboxylic acid derivative of thiophene with 4-methyl-2-pyrimidinylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:

    Catalytic processes: Using catalysts to enhance reaction rates and selectivity.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-ethyl-N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions at the bromine atom.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted thiophenes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-bromo-5-ethyl-N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiophene carboxamides: Compounds with similar thiophene and carboxamide structures.

    Pyrimidinyl derivatives: Compounds containing the pyrimidine ring.

Uniqueness

4-bromo-5-ethyl-N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-bromo-5-ethyl-N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3OS/c1-3-9-8(13)6-10(18-9)11(17)16-12-14-5-4-7(2)15-12/h4-6H,3H2,1-2H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMJJBHJTRSDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NC2=NC=CC(=N2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-5-ethyl-N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide
Reactant of Route 2
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4-bromo-5-ethyl-N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide
Reactant of Route 3
4-bromo-5-ethyl-N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide
Reactant of Route 4
4-bromo-5-ethyl-N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide
Reactant of Route 5
4-bromo-5-ethyl-N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide
Reactant of Route 6
4-bromo-5-ethyl-N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide

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